4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the compound's structural features. The Chemical Abstracts Service has assigned the registry number 1261605-12-2 to this specific compound, which serves as a unique identifier in chemical databases and literature. The systematic name clearly indicates the positioning of substituents on the benzene ring, with the difluoromethoxy group at position 4, the methoxy group at position 1, and the nitro group at position 2. This nomenclature system ensures unambiguous identification of the compound among the various possible isomers and structural analogs within the nitroaromatic compound family.
The compound is also cataloged under the MDL number MFCD18395253, which provides additional database cross-referencing capabilities. The SMILES notation for this compound is COC1=CC=C(OC(F)F)C=C1N+=O, which offers a linear text representation of the molecular structure that can be used for computational chemistry applications and database searches. This systematic approach to chemical identification ensures accurate communication of structural information across different scientific disciplines and applications.
Molecular Formula and Weight Validation
The molecular formula of this compound is C8H7F2NO4, which accurately represents the atomic composition of the compound. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms within the molecular structure. The molecular weight has been determined to be 219.14 grams per mole, which corresponds precisely to the calculated mass based on the atomic weights of the constituent elements.
The molecular weight calculation can be verified through the summation of individual atomic contributions: carbon contributes 96.08 grams per mole (8 × 12.01), hydrogen contributes 7.07 grams per mole (7 × 1.008), fluorine contributes 37.996 grams per mole (2 × 18.998), nitrogen contributes 14.007 grams per mole, and oxygen contributes 63.996 grams per mole (4 × 15.999). These values collectively yield the experimentally determined molecular weight, confirming the accuracy of the molecular formula assignment.
| Property | Value |
|---|---|
| Molecular Formula | C8H7F2NO4 |
| Molecular Weight | 219.14 g/mol |
| Carbon Atoms | 8 |
| Hydrogen Atoms | 7 |
| Fluorine Atoms | 2 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 4 |
Crystallographic Data and Conformational Analysis
While specific crystallographic data for this compound was not extensively detailed in the available sources, the structural features can be analyzed through computational chemistry methods and comparison with related compounds. The compound exhibits a planar aromatic ring system typical of substituted benzene derivatives, with the nitro group adopting a coplanar orientation relative to the aromatic ring due to conjugation effects. The difluoromethoxy group at position 4 introduces conformational flexibility through rotation about the carbon-oxygen bond, while the fluorine atoms provide unique electronic properties that influence the overall molecular behavior.
The presence of both electron-withdrawing groups (nitro and difluoromethoxy) and an electron-donating group (methoxy) creates an interesting electronic distribution pattern across the aromatic ring. This substitution pattern influences the bond lengths and angles within the benzene ring, potentially causing slight deviations from perfect hexagonal symmetry. The difluoromethoxy group, in particular, exhibits characteristic carbon-fluorine bond lengths of approximately 1.35 Angstroms and carbon-oxygen bond lengths of approximately 1.43 Angstroms, based on typical values for such functional groups.
Comparative Structural Analysis with Ortho/Meta-Nitro Isomers
The structural characteristics of this compound can be meaningfully compared with its positional isomers, particularly the compound 1-(difluoromethoxy)-4-methoxy-2-nitrobenzene, which carries the Chemical Abstracts Service registry number 749907-08-2. This comparison reveals significant differences in molecular architecture and electronic properties despite identical molecular formulas. The positional rearrangement of the difluoromethoxy and methoxy groups fundamentally alters the symmetry and electronic distribution within the aromatic system.
In the target compound (1261605-12-2), the difluoromethoxy group occupies the para position relative to the methoxy group, creating a symmetric electronic environment across the benzene ring. Conversely, in the isomer with Chemical Abstracts Service number 749907-08-2, these groups are positioned in an ortho relationship, which introduces significant steric interactions and alters the overall molecular dipole moment. The nitro group maintains its position in both compounds, but its electronic influence on the aromatic system varies depending on the relative positions of the other substituents.
| Compound | Chemical Abstracts Service Number | Difluoromethoxy Position | Methoxy Position | Nitro Position |
|---|---|---|---|---|
| Target Compound | 1261605-12-2 | Position 4 | Position 1 | Position 2 |
| Isomer Compound | 749907-08-2 | Position 1 | Position 4 | Position 2 |
The electronic effects of these different substitution patterns manifest in distinct reactivity profiles and physical properties. The para-relationship between the difluoromethoxy and methoxy groups in the target compound (1261605-12-2) allows for extended conjugation across the aromatic ring, potentially influencing the compound's spectroscopic properties and chemical behavior. The ortho-relationship in the isomer compound introduces additional complexity through potential intramolecular interactions and altered steric environments around the substitution sites.
Properties
IUPAC Name |
4-(difluoromethoxy)-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-3-2-5(15-8(9)10)4-6(7)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYSNWCFMTLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene, with the molecular formula C8H7F2NO4 and a molecular weight of 219.14 g/mol, is an organic compound notable for its difluoromethoxy and nitro functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and molecular therapeutics.
Chemical Structure and Properties
The unique structural features of this compound include:
- A difluoromethoxy group that enhances its reactivity.
- A methoxy group that can influence its pharmacokinetic properties.
- A nitro group, which is often associated with biological activity in drug design.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : In vitro studies using A549 lung epithelial cells showed that treatment with this compound inhibited the expression of EMT-related proteins such as α-SMA, vimentin, and collagen I while promoting E-cadherin expression. This suggests its potential role in preventing fibrosis by modulating TGF-β1 signaling pathways .
- Anticancer Potential : The compound has been identified as a promising candidate for cancer treatment due to its ability to interact with biological targets involved in tumor progression .
Case Studies
Several studies have documented the biological effects of this compound:
- Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, administration of this compound reduced fibrosis markers and improved lung function, highlighting its therapeutic potential in fibrotic diseases .
- Comparative Studies : When compared to structurally similar compounds, such as 4-Nitroanisole and 4-(Trifluoromethoxy)aniline, this compound demonstrated superior efficacy in inhibiting EMT processes .
Data Table: Comparative Biological Activities
| Compound Name | Mechanism of Action | Efficacy in EMT Inhibition | Reference |
|---|---|---|---|
| This compound | Inhibition of TGF-β1 signaling | High | |
| 4-Nitroanisole | Moderate inhibition of collagen synthesis | Moderate | |
| 4-(Trifluoromethoxy)aniline | Lesser efficacy in EMT modulation | Low |
Pharmacological Implications
The nitro group in this compound plays a crucial role in its pharmacodynamics. Nitroaromatic compounds are known to undergo metabolic activation leading to reactive intermediates that can interact with cellular macromolecules. This interaction can influence various biological pathways, making it a valuable candidate for further pharmacological exploration .
Environmental and Toxicological Considerations
Understanding the environmental impact and stability of this compound is essential. Studies indicate that nitroaromatic compounds may have significant ecological consequences due to their persistence and potential toxicity . Ongoing research aims to elucidate these aspects further.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene with related compounds from the evidence:
Key Differentiators
- Fluorination vs. Chlorination : Fluorinated analogs (e.g., ) exhibit higher thermal stability and lower reactivity compared to chlorinated derivatives (), making them preferable in high-temperature reactions .
- Substituent Positioning : The 1-methoxy group in the target compound introduces steric and electronic effects distinct from 1-trifluoromethyl () or 1-bromo () substituents, altering regioselectivity in subsequent reactions .
- Molecular Weight and Solubility : Increased fluorination (e.g., ) correlates with higher molecular weight and lipophilicity, impacting solubility in polar solvents .
Preparation Methods
Water-Phase Synthesis Using Difluorochloromethane
A robust industrially relevant method involves the reaction of nitrophenol with sodium hydroxide in an aqueous medium, followed by reaction with difluorochloromethane. This method is characterized by:
- Use of a four-necked reaction flask with stirring and reflux capabilities,
- Initial dissolution of nitrophenol (e.g., p-nitrophenol) in aqueous sodium hydroxide,
- Heating to a controlled temperature (40–100 °C depending on the embodiment),
- Gradual feeding of difluorochloromethane into the reaction mixture,
- Reaction times ranging from 1 hour at 40 °C to 40 hours at 100 °C,
- Post-reaction separation of organic phase,
- Alkali washing and steam distillation to purify the difluoromethoxy product.
| Embodiment | Nitrophenol (g) | NaOH (g) | Temperature (°C) | Reaction Time (h) | Difluorochloromethane (g) | Product Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 50 | 160 | 40 | 1 | 310 | 14.8 | >98 |
| 4 | 50 | 160 | 100 | 40 | 310 | 96.3 | >98 |
| 5 | 50 | 60 | 95 | 24 | 93 | 95.7 | >98 |
This method also allows substitution of p-nitrophenol with o- or m-nitrophenol to obtain regioisomeric difluoromethoxy nitrobenzenes with yields of 46.9% and 89.3%, respectively.
Preparation via Sodium Acetamidophenate Intermediate and Catalytic Reduction
Another advanced method for preparing 4-(difluoromethoxy)-1-methoxy-2-nitrobenzene (and its derivatives) involves:
Formation of Sodium Acetamidophenate:
- React 4-nitrophenol with sodium hydroxide to form the sodium salt intermediate.
Alkaline Reaction with Difluorochloromethane:
- The sodium acetamidophenate reacts with difluorochloromethane to yield 4-(difluoromethoxy)-nitrobenzene.
Catalytic Reduction (for related amine derivatives):
- Using ferric oxide and activated carbon as co-catalysts,
- Reduction of the nitro group to amino group with hydrazine and water as reducing agents.
This two-step method provides:
- High total recovery (up to 90%),
- Product purity exceeding 98.5%,
- Low cost and mild pollution,
- Suitability for industrial scale production.
Though this method focuses on the amine derivative, the intermediate this compound is a crucial precursor.
Comparative Analysis of Preparation Methods
| Feature | Water-Phase Difluorochloromethane Method | Sodium Acetamidophenate + Catalytic Reduction Method |
|---|---|---|
| Starting Material | Nitrophenol (p-, o-, m-) | 4-Nitrophenol |
| Solvent | Aqueous sodium hydroxide | Sodium hydroxide aqueous + dioxane |
| Reaction Temperature | 40–100 °C | Alkaline conditions, moderate temperatures |
| Reaction Time | 1 to 40 hours | Two-step process, total time not specified |
| Yield | Up to 96.3% (difluoromethoxy nitrobenzene) | Total recovery ~90% (for amine derivative) |
| Purity of Product | >98% | >98.5% |
| Environmental Impact | Mild pollution, steam distillation required | Low pollution, uses hydrazine and catalytic system |
| Industrial Suitability | Established, scalable | Suitable, cost-effective |
Research Findings and Notes
- The water-phase method’s efficiency is highly dependent on temperature and molar ratios of reactants. Higher temperatures (around 95–100 °C) and longer reaction times improve yield significantly.
- The use of tetrabutyl phosphonium bromide as a phase transfer catalyst can enhance reaction rates and yields in aqueous media.
- The catalytic reduction step in the second method uses ferric oxide and activated carbon, which provides a green alternative to traditional metal catalysts.
- The difluoromethoxy group introduction is sensitive to reaction conditions; maintaining alkaline pH and controlled temperature is critical to prevent side reactions.
- Steam distillation is effective for purification of the difluoromethoxy nitrobenzene product, achieving purity levels suitable for downstream applications.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Phenol deprotonation | Nitrophenol + NaOH (aqueous) | Formation of sodium phenolate |
| Difluoromethoxy substitution | Difluorochloromethane, 40–100 °C, 1–40 h, stirring | Formation of 4-(difluoromethoxy)nitrobenzene |
| Purification | Alkali wash + steam distillation | >98% purity product |
| Optional reduction (to amine) | Catalysts: ferric oxide + activated carbon; reductants: hydrazine + water | Conversion to 4-(difluoromethoxy)aniline |
Q & A
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃ (1.5 eq), H₂SO₄, 0°C | 70–85 | Monitor temperature to avoid over-nitration |
| Difluoromethoxy Addition | ClCF₂OCH₃, K₂CO₃, DMSO, 80°C | 60–75 | Use anhydrous conditions to prevent hydrolysis |
Advanced: How do the electron-withdrawing groups (nitro, difluoromethoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?
Answer:
The nitro group (meta/para-directing) and difluoromethoxy (electron-withdrawing via inductive effects) deactivate the benzene ring, directing electrophiles to the least deactivated positions. Computational studies (e.g., DFT calculations) predict preferred sites for EAS, validated experimentally via halogenation or sulfonation outcomes. For example, nitration at position 5 (meta to nitro) is favored, confirmed by ¹H NMR analysis .
Basic: Which spectroscopic techniques effectively characterize this compound, and what key signals confirm its structure?
Answer:
- ¹H NMR : Methoxy singlet at δ 3.8–4.0; aromatic protons split into distinct patterns due to substituent anisotropy (e.g., doublet for H-6).
- ¹⁹F NMR : Two distinct signals for difluoromethoxy (-OCF₂) at δ -80 to -85 ppm (AB quartet).
- IR : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
